molecular formula C25H24ClN3O2S B2953828 2-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine CAS No. 422533-73-1

2-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine

Cat. No.: B2953828
CAS No.: 422533-73-1
M. Wt: 466
InChI Key: GNXDGRZTBMGPAH-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . They have a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Synthesis of Quinazoline Derivatives

    A study focused on the synthesis and resolution of quinazolinone atropisomeric phosphine ligands, highlighting the synthetic pathways and potential applications in ligand development for catalytic reactions (Dai et al., 1998).

  • Cytotoxic Activity

    Another research effort synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, testing them for growth inhibitory properties against cancer cell lines, showcasing the potential of quinazoline derivatives in developing anticancer drugs (Deady et al., 2003).

  • Lithiation of Quinazolinones

    Lithiation of 2-alkyl-3-amino and 2-alkyl-3-(methylamino)-4(3H)-quinazolinones explores the chemical modifications of quinazolinones, providing a method for generating substituted derivatives for further pharmacological evaluation (Smith et al., 1996).

Antibacterial and Antifungal Properties

  • N-Substituted Oxadiazole Derivatives: Research into N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides demonstrated potential antibacterial and moderate anti-enzymatic activities, indicating the use of quinazoline derivatives in antimicrobial drug development (Siddiqui et al., 2014).

Diuretic Agents

  • Quinazolinone Derivatives as Diuretic Agents: A study synthesized quinazolin-4(3H)-one derivatives to evaluate their diuretic activity. This research underscores the potential of quinazoline compounds in treating conditions that benefit from diuretic agents (Maarouf et al., 2004).

Mechanism of Action

The mechanism of action of quinazoline derivatives depends on their specific biological activity. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, enzymes that are important in signal transduction pathways .

Future Directions

Quinazoline derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their mechanisms of action, and optimizing their biological activities .

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O2S/c1-30-22-11-10-17(15-23(22)31-2)12-13-27-24-20-8-3-4-9-21(20)28-25(29-24)32-16-18-6-5-7-19(26)14-18/h3-11,14-15H,12-13,16H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXDGRZTBMGPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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